![molecular formula C8H4FIN2O B3011588 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one CAS No. 2460750-97-2](/img/structure/B3011588.png)

8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

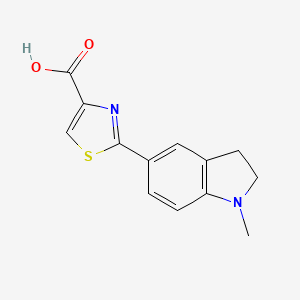

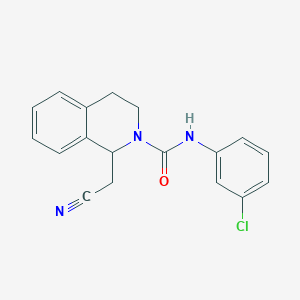

8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one is a compound with the molecular formula C8H4FIN2O and a molecular weight of 290.036. It is a derivative of pyrimidine, a class of compounds that have received much interest due to their diverse biological potential . Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis

The molecular structure of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one is based on the pyrimidine ring, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure–activity relationships (SARs) of numerous pyrimidines have been discussed in detail .Chemical Reactions Analysis

The chemical reactions involving 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one include a metal-free C-3 chalcogenation process that synthesizes diversely orchestrated 3-ArS/ArSe derivatives . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .Wissenschaftliche Forschungsanwendungen

Chalcogenation in Organic Synthesis

Chalcogenation refers to the introduction of chalcogen elements (such as sulfur and selenium) into organic molecules. The compound can undergo C-3 chalcogenation to synthesize 3-ArS/ArSe derivatives . These derivatives are valuable due to their high yields (up to 95%) and the operationally simple reaction conditions that allow for gram-scale executions . This process is significant for creating compounds with broad functional group tolerance, which is essential in pharmaceuticals and material sciences.

Pharmaceutical Applications

The derivatives of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one exhibit versatile biological activities. They have been studied for their potential as CXCR3 antagonists , which can be useful in treating autoimmune diseases and cancer . Additionally, they show promise as HLE inhibitors and MexAB-OprM efflux pump inhibitors , which could contribute to the development of new antibiotics .

Agrochemical Research

In agrochemicals, the chalcogenated derivatives of this compound could be used to develop new pesticides or herbicides. Their broad functional group tolerance allows for the creation of molecules that can interact with a variety of biological targets, potentially leading to more effective agrochemical agents .

Material Science Innovations

The structural diversity afforded by the chalcogenation of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one makes it a candidate for creating novel materials. These materials could have unique properties such as enhanced durability, conductivity, or reactivity, which are highly sought after in material science applications .

Antioxidant and Antihypertensive Agents

Organoselenium species, which can be synthesized from this compound, are known for their therapeutic activities. They are used as antioxidants and antihypertensive agents , providing a basis for the development of new treatments for conditions related to oxidative stress and high blood pressure .

Antimicrobial and Anticancer Research

The compound’s derivatives have applications in the development of antimicrobial and anticancer agents . Their ability to inhibit specific enzymes or cellular processes makes them valuable in the search for new drugs that can combat resistant strains of bacteria or target cancer cells .

Wirkmechanismus

Zukünftige Richtungen

The future directions for the study and application of 8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one could involve further exploration of its anticancer potential and the development of novel pyrimidines with higher selectivity as anticancer agents . Additionally, the metal-free C-3 chalcogenation process used in its synthesis could be further optimized and applied to other similar compounds .

Eigenschaften

IUPAC Name |

8-fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FIN2O/c9-5-1-2-12-7(3-5)11-4-6(10)8(12)13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQPSQPGOCPNMMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C(C2=O)I)C=C1F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-3-iodopyrido[1,2-a]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011508.png)

![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)

![(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3011513.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B3011516.png)

![2-[(Oxolan-2-yl)methoxy]pyrazine](/img/structure/B3011518.png)

![Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B3011521.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3011528.png)